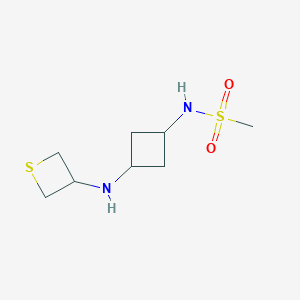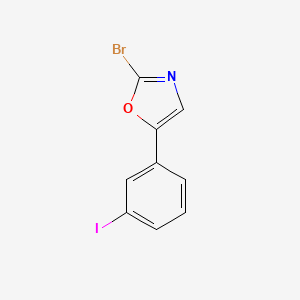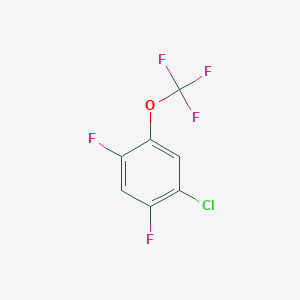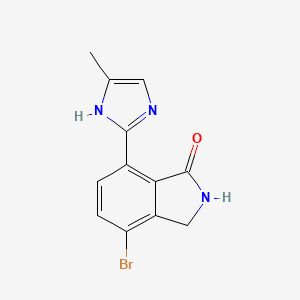
(S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. Its structure includes a tetrahydroquinoline backbone, which provides rigidity and steric hindrance, enhancing its effectiveness in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline typically involves the following steps:
Formation of the Tetrahydroquinoline Backbone: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Phosphine Group: The di-o-tolylphosphine group is attached through a nucleophilic substitution reaction, where the hydroxyl group on the quinoline is replaced by the phosphine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Pictet-Spengler reactions: with optimized conditions to maximize yield and purity.
Automated purification processes: such as column chromatography or recrystallization to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Phosphine oxides: from oxidation.
Dihydroquinoline derivatives: from reduction.
Substituted phosphine derivatives: from nucleophilic substitution.
Chemistry:
Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Synthesis: It aids in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Enzyme Mimicry: The compound can mimic the activity of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its role in asymmetric synthesis makes it valuable in the development of chiral drugs, which can have different biological activities based on their stereochemistry.
Industry:
Fine Chemicals: It is used in the production of fine chemicals, where precise control over stereochemistry is crucial.
Mécanisme D'action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that can facilitate various chemical reactions. The tetrahydroquinoline backbone provides steric hindrance, enhancing the selectivity and efficiency of these catalytic processes. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles.
Comparaison Avec Des Composés Similaires
®-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline: The enantiomer of the compound, which may have different catalytic properties.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-Phos: A simpler chiral phosphine ligand with similar applications.
Uniqueness:
Steric Hindrance: The tetrahydroquinoline backbone provides unique steric properties that can enhance catalytic selectivity.
Chirality: The specific (S)-configuration allows for enantioselective catalysis, which is crucial in the synthesis of chiral molecules.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C29H28NOP |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
bis(2-methylphenyl)-[[(8S)-2-phenyl-5,6,7,8-tetrahydroquinolin-8-yl]oxy]phosphane |
InChI |
InChI=1S/C29H28NOP/c1-21-11-6-8-17-27(21)32(28-18-9-7-12-22(28)2)31-26-16-10-15-24-19-20-25(30-29(24)26)23-13-4-3-5-14-23/h3-9,11-14,17-20,26H,10,15-16H2,1-2H3/t26-/m0/s1 |
Clé InChI |
ZCSKBYBJJDEXNT-SANMLTNESA-N |
SMILES isomérique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H]3CCCC4=C3N=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC3CCCC4=C3N=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)





![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)
![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)
